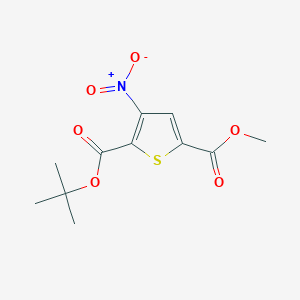
(1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The core structure of 1,8-naphthyridine is found in various pharmaceutical agents, making it a significant target for synthetic chemists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production of this compound often involves the use of metal-catalyzed synthesis, which provides higher yields and better control over reaction conditions. For instance, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere .
Análisis De Reacciones Químicas
Types of Reactions: (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
(1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antibacterial and anticancer properties.
Medicine: It is a core structure in several pharmaceutical agents used to treat bacterial infections and other diseases.
Mecanismo De Acción
The mechanism of action of (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA polymerase, thereby preventing bacterial DNA replication and leading to cell death. In cancer cells, it may induce apoptosis by interfering with DNA repair mechanisms .
Comparación Con Compuestos Similares
Gemifloxacin: A fluoroquinolone antibiotic containing the 1,8-naphthyridine core.
Nalidixic acid: An antibacterial agent that inhibits bacterial DNA gyrase.
2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives: These compounds exhibit potent gastric antisecretory properties.
Uniqueness: (1,2-Dihydro-2-oxo-1,8-naphthyridin-3-yl)acetic acid is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and form diverse derivatives makes it a valuable compound for both research and industrial purposes .
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-(2-oxo-1H-1,8-naphthyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O3/c13-8(14)5-7-4-6-2-1-3-11-9(6)12-10(7)15/h1-4H,5H2,(H,13,14)(H,11,12,15) |
Clave InChI |
UIVNJVAHQCODBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=O)C(=C2)CC(=O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)



![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)








![3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B14039555.png)
